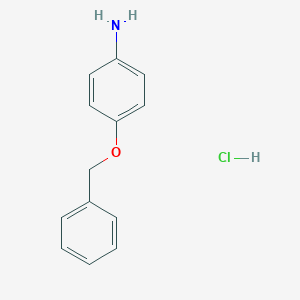









|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[ClH:5].[CH2:6]([O:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O.Cl>[ClH:5].[C:7]1([CH2:6][O:13][C:14]2[CH:15]=[CH:16][C:17]([NH:18][NH2:1])=[CH:19][CH:20]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3,6.7|
|


|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
salt-ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The temperature was kept between -6° and -12° during the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered (Hyflo)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate cooled to ca -18°
|
|
Type
|
ADDITION
|
|
Details
|
The solution of the diazonium salt was then added to a cold (-12°)
|
|
Type
|
STIRRING
|
|
Details
|
stirred solution of tin (II) chloride dihydrate (157.9 g) in concentrated hydrochloric acid (400 ml) over a period of ca 0.5 h
|
|
Type
|
ADDITION
|
|
Details
|
During the addition the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
gradually rose to 0°
|
|
Type
|
STIRRING
|
|
Details
|
subsequently stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the suspension
|
|
Type
|
CUSTOM
|
|
Details
|
afforded a solid
|
|
Type
|
WASH
|
|
Details
|
This material was washed with anhydrous ether (750 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature for ca 16 h
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C1(=CC=CC=C1)COC1=CC=C(C=C1)NN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |